- N-alkylated o-benzene dicarboximido piperazine derivative and its synergistic composition, China, , ,
Cas no 954-81-4 (N-(5-Bromopentyl)phthalimide)

N-(5-Bromopentyl)phthalimide structure
商品名:N-(5-Bromopentyl)phthalimide
N-(5-Bromopentyl)phthalimide 化学的及び物理的性質
名前と識別子
-
- 2-(5-Bromopentyl)isoindoline-1,3-dione
- N-(5-Bromopentyl)phthalimide
- 2-(5-BROMO-PENTYL)-ISOINDOLE-1,3-DIONE
- 2-(5-Bromopentyl)isoindole-1,3-dione
- <i>N<
- 2-(5-Bromopentyl)-1H-isoindole-1,3(2H)-dione
- N-(5-Bromopentyl)-phthalimide
- QKVHAKICMNABGB-UHFFFAOYSA-N
- 2-(5-bromopentyl)-2,3-dihydro-1H-isoindole-1,3-dione
- NSC83526
- 5-phthalimidopentyl bromide
- NCIOpen2_004666
- 1-bromo-5-phthalimidopentane
- 1H-Isoindole-1,3(2H)-dione, 2-(5-bromopentyl)-
- 2-(5-Bromopentyl)-1H-isoindole-1,3(2H)-dione (ACI)
- Phthalimide, N-(5-bromopentyl)- (7CI, 8CI)
- N-(5-Bromopentyl)phthalamide
- NSC 83526
- DTXCID20164315
- n-(5-bromopentyl) phthalimide
- CS-0019374
- SB64074
- MFCD00060522
- 1H-Isoindole-1,3(2H)-dione,2-(5-bromopentyl)-
- B4986
- SCHEMBL31129
- 2-(5-Bromopentyl)-1H-isoindole-1,3(2H)-dione #
- DB-057586
- SY039363
- NSC-83526
- 954-81-4
- F20405
- AKOS003245053
- SR-01000325457-1
- DTXSID90241824
- N-(5-Bromopentyl)phthalimide, 95%
- SR-01000325457
- STR07349
- EN300-132997
-
- MDL: MFCD00060522
- インチ: 1S/C13H14BrNO2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,8-9H2
- InChIKey: QKVHAKICMNABGB-UHFFFAOYSA-N
- ほほえんだ: O=C1N(CCCCCBr)C(=O)C2C1=CC=CC=2
- BRN: 177015
計算された属性
- せいみつぶんしりょう: 295.02079g/mol
- ひょうめんでんか: 0
- XLogP3: 3.3
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 5
- どういたいしつりょう: 295.02079g/mol
- 単一同位体質量: 295.02079g/mol
- 水素結合トポロジー分子極性表面積: 37.4Ų
- 重原子数: 17
- 複雑さ: 282
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.459±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 60.0 to 64.0 deg-C
- ふってん: 393.1 °C at 760 mmHg
- フラッシュポイント: 191.5 °C
- 屈折率: 1.591
- ようかいど: ほとんど溶けない(0.025 g/l)(25ºC)、
- すいようせい: Insoluble in water.
- PSA: 37.38000
- LogP: 2.78570
- ようかいせい: 未確定
- 最大波長(λmax): 295(EtOH)(lit.)
N-(5-Bromopentyl)phthalimide セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- 危険物輸送番号:UN 3077 9/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38-43-50/53
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD14690)
- リスク用語:R36/37/38
N-(5-Bromopentyl)phthalimide 税関データ
- 税関コード:2925190090
- 税関データ:
中国税関コード:
2925190090概要:
2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
N-(5-Bromopentyl)phthalimide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-132997-0.1g |
2-(5-bromopentyl)-2,3-dihydro-1H-isoindole-1,3-dione |
954-81-4 | 95% | 0.1g |
$19.0 | 2023-06-06 | |
Enamine | EN300-132997-50.0g |
2-(5-bromopentyl)-2,3-dihydro-1H-isoindole-1,3-dione |
954-81-4 | 95% | 50g |
$155.0 | 2023-06-06 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY039363-5g |
N-(5-Bromopentyl)phthalimide |
954-81-4 | ≥95% | 5g |
¥178.00 | 2024-07-09 | |
abcr | AB172258-100 g |
N-(5-Bromopentyl)phthalimide, 97%; . |
954-81-4 | 97% | 100 g |
€366.00 | 2023-07-20 | |
Fluorochem | 018303-25g |
N-(5-Bromopentyl)phthalimide |
954-81-4 | 98% | 25g |
£72.00 | 2022-02-28 | |
TRC | B698576-2.5g |
N-(5-Bromopentyl)phthalimide |
954-81-4 | 2.5g |
$ 75.00 | 2022-06-06 | ||
Chemenu | CM147685-100g |
2-(5-Bromopentyl)isoindole-1,3-dione |
954-81-4 | 95% | 100g |
$*** | 2023-05-29 | |
TRC | B698576-1g |
N-(5-Bromopentyl)phthalimide |
954-81-4 | 1g |
$ 50.00 | 2022-06-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N94950-25g |
N-(5-Bromopentyl)phthalimide |
954-81-4 | 97% | 25g |
¥588.0 | 2024-07-19 | |
TRC | B698576-5000mg |
N-(5-Bromopentyl)phthalimide |
954-81-4 | 5g |
$ 138.00 | 2023-04-18 |
N-(5-Bromopentyl)phthalimide 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 24 h, reflux
リファレンス
- Synthesis and biological evaluation of coumarin linked fluoroquinolones, phthalimides and naphthalimides as potential DNA gyrase inhibitorsLetters in Drug Design & Discovery, 2006, 3(7), 494-502,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
リファレンス
- Hybrids consisting of the pharmacophores of salmeterol and roflumilast or phthalazinone: Dual β2-adrenoceptor agonists-PDE4 inhibitors for the treatment of COPDBioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1548-1552,
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Acetone ; 12 h, 25 °C
リファレンス
- Organic long afterglow compounds, and preparation method and application thereof in four-dimensional encoding for realizing storage of large amount of information and information encryption, China, , ,
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide , Tetraphenylporphyrin Solvents: Dichloromethane ; 10 min, 0 °C; 3 h, 0 °C
リファレンス
- Design, synthesis, and in vitro evaluation of an activity-based protein profiling (ABPP) probe targeting agmatine deiminasesBioorganic & Medicinal Chemistry, 2014, 22(17), 4602-4608,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Triisopropylsilane , Lithium perchlorate , 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-, sodium salt (1:1) Catalysts: Bis(hexafluoroacetylacetonato)palladium , 4,5-Dihydro-2-(5,6,7,8-tetrahydro-2-quinolinyl)-4-oxazolemethanol Solvents: Acetonitrile , Dichloromethane , Water ; 6 h, rt
リファレンス
- Catalytic remote hydrohalogenation of internal alkenesNature Chemistry, 2022, 14(4), 425-432,
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 4 h, rt → reflux
リファレンス
- Synthesis and Bioevaluation of Novel [18F]FDG-Conjugated 2-Nitroimidazole Derivatives for Tumor Hypoxia ImagingMolecular Pharmaceutics, 2019, 16(5), 2118-2128,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Triisopropylsilane , Lithium perchlorate , 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-, sodium salt (1:1) Catalysts: Bis(hexafluoroacetylacetonato)palladium , 4,5-Dihydro-2-(5,6,7,8-tetrahydro-2-quinolinyl)-4-oxazolemethanol Solvents: Acetonitrile , Dichloromethane , 1,4-Dioxane , Water ; 6 h, rt
リファレンス
- Preparation of hydroxy-substituted pyridineoxazoline ligands and their application in the hydrohalogenation of alkenes, China, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Dimethylformamide , Tetrabutylammonium bromide ; 60 s, 3 bar
リファレンス
- Design and synthesis of new potent 5-HT7 receptor ligands as a candidate for the treatment of central nervous system diseasesEuropean Journal of Medicinal Chemistry, 2022, 227,,
ごうせいかいろ 19
はんのうじょうけん
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 20 h, reflux
リファレンス
- Design, Synthesis and Evaluation of Novel 2-(Aminoalkyl)-isoindoline-1,3-dione Derivatives as Dual-Binding Site Acetylcholinesterase InhibitorsArchiv der Pharmazie (Weinheim, 2012, 345(7), 509-516,
ごうせいかいろ 20
はんのうじょうけん
1.1 Solvents: Acetone ; 10 min, rt; rt → 70 °C; overnight, reflux
リファレンス
- Novel CDKs inhibitors for the treatment of solid tumour by simultaneously regulating the cell cycle and transcription controlJournal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1), 414-423,
N-(5-Bromopentyl)phthalimide Raw materials
- 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(3-PENTENYL)-
- 2-(5-hydroxypentyl)isoindoline-1,3-dione
- (E)-2-(Pent-3-en-1-yl)isoindoline-1,3-dione
- 1,5-Dibromopentane
- potassium 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ide
N-(5-Bromopentyl)phthalimide Preparation Products
N-(5-Bromopentyl)phthalimide 関連文献
-
Yoshiko Shoji,Masafumi Yoshio,Takuma Yasuda,Masahiro Funahashi,Takashi Kato J. Mater. Chem. 2010 20 173
-
Volker B?hmer,Jean-Fran?ois Dozol,Cordula Grüttner,Karine Liger,Susan E. Matthews,Sandra Rudershausen,Mohamed Saadioui,Pingshan Wang Org. Biomol. Chem. 2004 2 2327
-
André H. Uddin,Miguel A. Roman,Janelle R. Anderson,Masad J. Damha 3-functionalized thymidine linker for the stabilization of triple helical DNA. André H. Uddin Miguel A. Roman Janelle R. Anderson Masad J. Damha Chem. Commun. 1996 171
-
4. Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons
954-81-4 (N-(5-Bromopentyl)phthalimide) 関連製品
- 340-90-9(N-Phthaloyl-L-glutamic Acid)
- 89-40-7(5-nitro-2,3-dihydro-1H-isoindole-1,3-dione)
- 51-06-9(Procainamide)
- 50-35-1(Thalidomide)
- 81-33-4(3,4,9,10-Perylenetetracarboxylic-diimide)
- 118-29-6(2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 134-62-3(Diethyltoluamide)
- 304-17-6(N-Isopropylphthalimide)
- 81-83-4(1,8-Naphthalimide)
- 1593394-24-1(1-(cyclopropylmethyl)-3-methylpiperidin-4-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:954-81-4)N-(5-Bromopentyl)phthalimide

清らかである:99%
はかる:100g
価格 ($):204.0